

Thermochemical data for 2,2-Dimethylcyclopentan-1-ol

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Compound of Interest

Compound Name: 2,2-Dimethylcyclopentan-1-ol

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An In-Depth Technical Guide to the Thermochemical Properties of **2,2-Dimethylcyclopentan-1-ol**

Abstract

Thermochemical data are fundamental to the advancement of chemical process design, reaction modeling, and pharmaceutical development. This guide provides a comprehensive technical overview of the methodologies required to determine the key thermochemical properties of **2,2-Dimethylcyclopentan-1-ol**. Recognizing the absence of readily available experimental data for this specific substituted cyclopentanol, this document serves as a roadmap for researchers and scientists. It details both state-of-the-art experimental protocols—including combustion calorimetry, differential scanning calorimetry, and vapor pressure analysis—and high-accuracy computational chemistry workflows. By explaining the causality behind methodological choices, this guide equips professionals to generate the precise and reliable data necessary for their work, ensuring both scientific integrity and practical application.

Introduction: The Need for Precise Thermochemical Data

2,2-Dimethylcyclopentan-1-ol (C₇H₁₄O) is a cyclic alcohol whose structural features—a five-membered ring with a gem-dimethyl group adjacent to a hydroxyl group—present interesting stereochemical and reactivity characteristics.^[1] Its derivatives are of potential interest in

synthetic chemistry and drug development, where understanding the energetic landscape of reactions is critical.

Thermochemical properties such as the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and heat capacity (C_p) are the cornerstones of chemical thermodynamics. They are indispensable for:

- Reaction Engineering: Calculating the heat of reaction ($\Delta_r H^\circ$) to design and control thermal management systems for chemical reactors.
- Process Safety Analysis: Assessing the potential for thermal runaway reactions.
- Computational Chemistry: Providing benchmark values for the validation and parameterization of theoretical models.
- Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) and their intermediates.

A thorough search of established databases, including the NIST Chemistry WebBook, reveals thermochemical data for the parent compound, cyclopentanol, but a notable lack of experimentally determined values for **2,2-Dimethylcyclopentan-1-ol**.^{[2][3]} This data gap necessitates a structured approach to either predict or experimentally measure these vital parameters. This guide outlines the authoritative methodologies to achieve this.

Methodologies for Experimental Determination

The acquisition of high-quality thermochemical data is contingent on a meticulously executed experimental plan. The process begins with the synthesis and rigorous purification of the target compound, as impurities can significantly skew calorimetric measurements.

Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The most reliable method for determining the standard enthalpy of formation of an organic compound like **2,2-Dimethylcyclopentan-1-ol** is by measuring its enthalpy of combustion ($\Delta_c H^\circ$) using bomb calorimetry.^{[4][5]} The enthalpy of formation is then derived from the enthalpy of combustion via Hess's Law.

The combustion reaction for **2,2-Dimethylcyclopentan-1-ol** is: $\text{C}_7\text{H}_{14}\text{O}(\text{l}) + 10 \text{O}_2(\text{g}) \rightarrow 7 \text{CO}_2(\text{g}) + 7 \text{H}_2\text{O}(\text{l})$

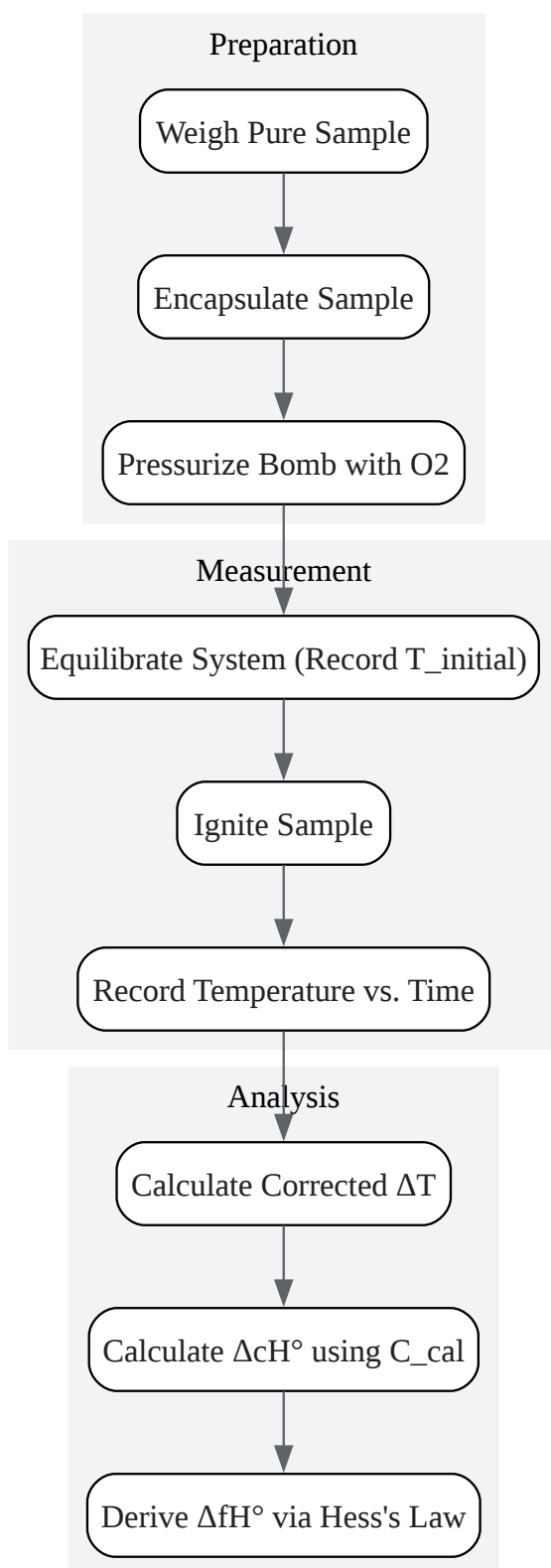
Experimental Protocol: Constant-Volume Bomb Calorimetry

- **Sample Preparation:** A precisely weighed sample (typically 0.5-1.0 g) of highly purified liquid **2,2-Dimethylcyclopentan-1-ol** is encapsulated in a container of known low heat of combustion (e.g., a gelatin capsule).
- **Calorimeter Setup:** The sample is placed in the crucible within the bomb calorimeter. A known mass of water is added to the bomb to ensure the final state of water is liquid. The bomb is then sealed and pressurized with high-purity oxygen (typically to ~30 atm).
- **System Equilibration:** The sealed bomb is submerged in a known quantity of water in the calorimeter's outer jacket. The entire system is allowed to reach thermal equilibrium, and the initial temperature (T_1) is recorded with high precision (to $\pm 0.001 \text{ K}$).
- **Ignition and Data Acquisition:** The sample is ignited via an electrical fuse. The temperature of the surrounding water is monitored and recorded at short intervals until it reaches a maximum (T_2) and then begins to cool.
- **Data Analysis:** The raw temperature-time data is used to calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.^{[5][6]}
- **Calculation of $\Delta_c H^\circ$:** The heat released by the combustion (Q_{comb}) is calculated using the total heat capacity of the calorimeter system (C_{cal}), which is predetermined by combusting a certified standard like benzoic acid.^[5] The enthalpy of combustion is then calculated from Q_{comb} and the moles of alcohol burned.^{[6][7][8]}

Causality Behind Experimental Choices:

- **High-Purity Oxygen:** Ensures complete and clean combustion to CO_2 and H_2O , preventing side reactions that would invalidate the results.
- **Benzoic Acid Calibration:** Benzoic acid is a primary thermochemical standard with a highly accurately known enthalpy of combustion. Calibrating the instrument with this standard makes the measurement system self-validating and traceable.

- Corrected Temperature Rise: Simple $T_2 - T_1$ is insufficient. The system is not perfectly adiabatic. Corrections, such as the Regnault-Pfaundler method, are applied to account for heat lost to the environment during the experiment, ensuring accuracy.[5]



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Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp)

Heat capacity is a measure of the energy required to raise the temperature of a substance. It is a critical parameter for thermodynamic calculations and is best measured using Differential Scanning Calorimetry (DSC).^{[9][10][11]}

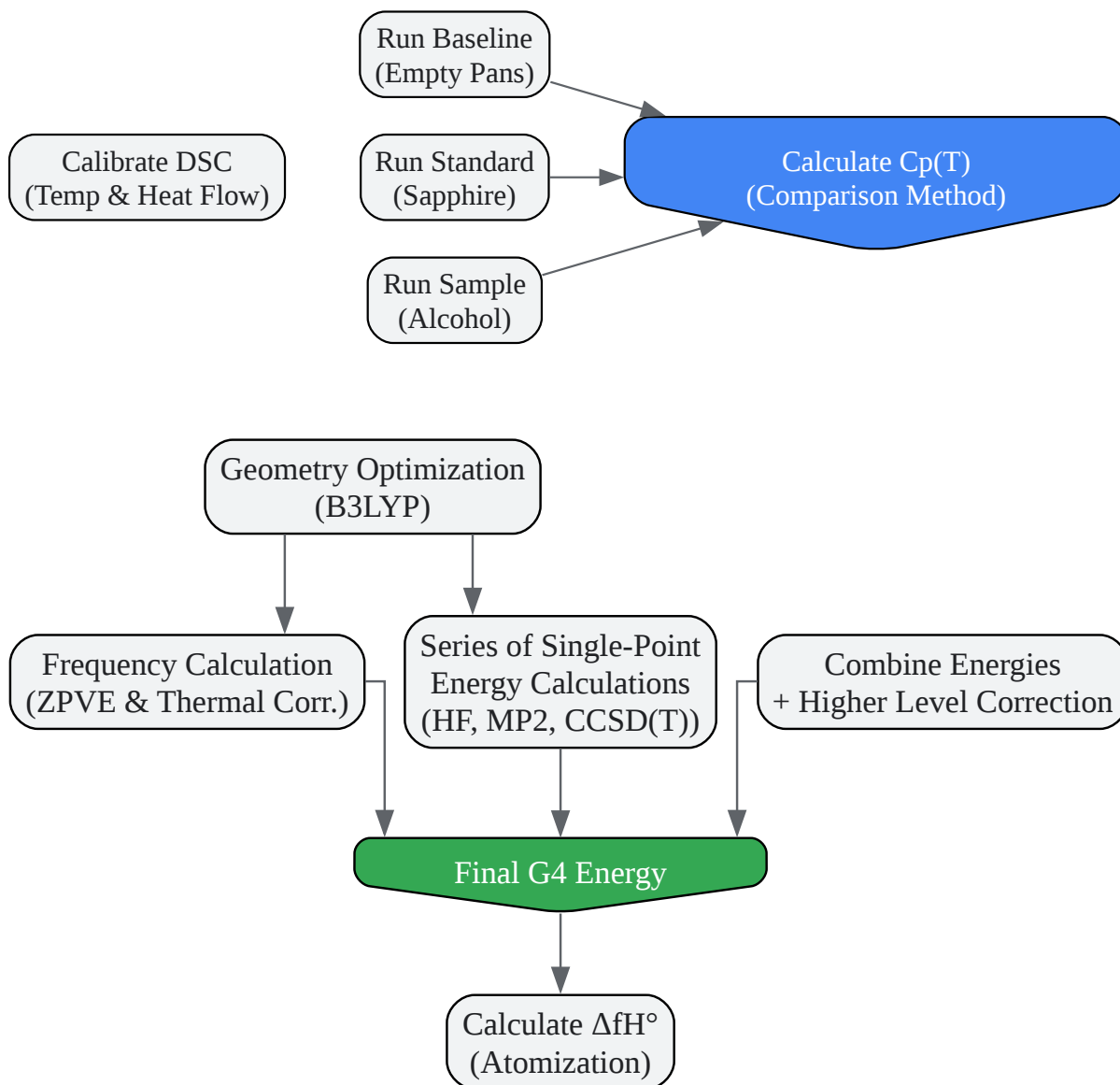
Experimental Protocol: DSC for Heat Capacity

- **Instrument Calibration:** The DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., indium for melting point and enthalpy).
- **Baseline Measurement:** An empty hermetically sealed aluminum pan and an empty reference pan are run through the desired temperature program (e.g., -50°C to 150°C at a controlled rate of 10 K/min). This measures the baseline heat flow difference of the system.^{[9][12]}
- **Standard Measurement:** A precisely weighed sapphire standard (a material with accurately known Cp) is placed in the sample pan, and the temperature program is repeated.
- **Sample Measurement:** The sapphire is replaced with a precisely weighed sample of **2,2-Dimethylcyclopentan-1-ol** in a fresh pan, and the temperature program is run a final time.
- **Calculation of Cp:** The specific heat capacity of the sample (Cp,sample) is calculated at each temperature by comparing the heat flow signals of the sample, the sapphire standard, and the baseline, using the known Cp of sapphire.^{[10][12][13]}

Causality Behind Experimental Choices:

- **Three-Scan Method:** The use of a baseline, a standard, and the sample scan is crucial. It allows for the subtraction of instrumental artifacts and provides a direct comparison to a material with a well-defined heat capacity, ensuring the measurement's trustworthiness.^[9]
- **Sapphire Standard:** Sapphire is chosen for its high thermal conductivity, chemical inertness, and accurately known heat capacity over a wide temperature range, making it an ideal calibrant.

- Controlled Heating Rate: A linear and controlled heating rate (e.g., 10-20 K/min) is essential for achieving thermal equilibrium within the sample and ensuring reproducible results.[10]



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